2-Chloro-5-fluoroquinoline-8-carbonitrile
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Overview
Description
2-Chloro-5-fluoroquinoline-8-carbonitrile is a chemical compound with the molecular formula C10H4ClFN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoroquinoline-8-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-5-fluoroaniline with a suitable nitrile source under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoroquinoline-8-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinolines.
Oxidation: Formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Formation of amine-substituted quinolines.
Scientific Research Applications
2-Chloro-5-fluoroquinoline-8-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe for studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoroquinoline-8-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. The compound’s fluorine and chlorine substituents enhance its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-8-carbonitrile
- 5-Fluoroquinoline-8-carbonitrile
- 2-Chloro-5-fluoroquinoline
Uniqueness
2-Chloro-5-fluoroquinoline-8-carbonitrile is unique due to the presence of both chlorine and fluorine substituents on the quinoline ring. This dual substitution enhances its chemical reactivity and biological activity compared to similar compounds with only one halogen substituent .
Properties
Molecular Formula |
C10H4ClFN2 |
---|---|
Molecular Weight |
206.60 g/mol |
IUPAC Name |
2-chloro-5-fluoroquinoline-8-carbonitrile |
InChI |
InChI=1S/C10H4ClFN2/c11-9-4-2-7-8(12)3-1-6(5-13)10(7)14-9/h1-4H |
InChI Key |
BIZOKBRIEQTODS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC(=NC2=C1C#N)Cl)F |
Origin of Product |
United States |
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